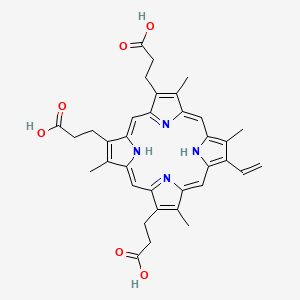
Harderoporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harderoporphyrin is a member of porphyrins.
Aplicaciones Científicas De Investigación
Introduction to Harderoporphyrin
This compound is a tetrapyrrole compound that has garnered interest for its diverse applications in various scientific fields, particularly in biomedicine and materials science. This article provides a comprehensive overview of the applications of this compound, supported by case studies and data tables that illustrate its potential in therapeutic and diagnostic contexts.
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects on targeted cells, particularly cancer cells. This compound has been identified as a promising photosensitizer due to its ability to generate reactive oxygen species upon light activation.
- Mechanism : When exposed to specific wavelengths of light, this compound produces singlet oxygen, which is cytotoxic to malignant cells.
- Case Study : In studies involving mouse models with subcutaneous tumors, this compound-loaded nanoparticles demonstrated significant tumor reduction when activated by infrared light, highlighting its efficacy in localized cancer treatment .
Bioimaging and Diagnostic Applications
This compound's unique optical properties make it suitable for bioimaging applications, including magnetic resonance imaging (MRI) and fluorescence imaging.
- Contrast Agent : Its ability to bind metal ions allows it to function as a contrast agent in MRI. The structural modifications of this compound can enhance its imaging capabilities by improving signal intensity and specificity .
- Research Findings : Recent advancements have shown that metalloporphyrins derived from this compound can be used effectively in bioimaging, providing detailed insights into cellular processes and tumor microenvironments .
Drug Delivery Systems
This compound can be incorporated into drug delivery systems due to its favorable biocompatibility and ability to encapsulate therapeutic agents.
- Nanoparticle Encapsulation : Research has demonstrated that nanoparticles loaded with this compound can selectively accumulate in tumor tissues, enhancing the delivery of chemotherapeutic agents while minimizing systemic toxicity .
- Theranostic Applications : The combination of therapeutic and diagnostic functions in one agent (theranostics) is a significant advantage of using this compound in clinical settings. This dual functionality allows for real-time monitoring of treatment efficacy .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound against various pathogens.
- Mechanism of Action : The photodynamic properties of this compound can also be employed against bacteria and fungi, where light activation leads to microbial cell death through oxidative stress mechanisms.
- Case Study : Laboratory tests have shown that this compound effectively reduces bacterial load in infected tissues when used in conjunction with light exposure, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Applications of this compound
Table 2: Comparative Efficacy of this compound vs. Other Photosensitizers
| Photosensitizer | Efficacy in PDT | Toxicity Profile | Targeted Delivery Capability |
|---|---|---|---|
| This compound | High | Low | Excellent |
| Other Porphyrins | Moderate | Moderate | Variable |
Propiedades
Número CAS |
30783-27-8 |
|---|---|
Fórmula molecular |
C35H36N4O6 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
3-[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H36N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,13-16,36,39H,1,7-12H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |
Clave InChI |
KECOXFKVIHSIBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Sinónimos |
harderoporphyrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















